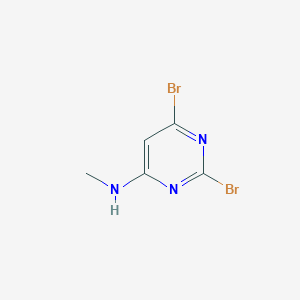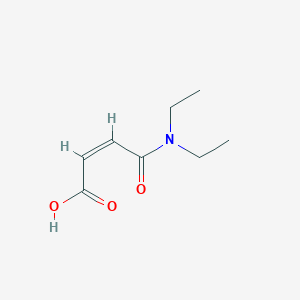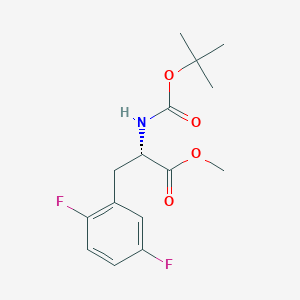
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoate is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorophenyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzene and (S)-2-amino-3-(2,5-difluorophenyl)propanoic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Yields the corresponding carboxylic acid.
Deprotection: Yields the free amine.
Substitution: Yields substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoate involves its ability to act as a precursor or intermediate in various chemical reactions. The Boc protecting group stabilizes the amino group, allowing for selective reactions at other sites. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (S)-2-amino-3-(2,5-difluorophenyl)propanoate: Lacks the Boc protecting group.
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate: Lacks the difluoro substituents on the phenyl ring.
Uniqueness
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(2,5-difluorophenyl)propanoate is unique due to the presence of both the Boc protecting group and the difluorophenyl group. This combination imparts distinct reactivity and stability, making it valuable in synthetic and pharmaceutical applications.
Eigenschaften
Molekularformel |
C15H19F2NO4 |
|---|---|
Molekulargewicht |
315.31 g/mol |
IUPAC-Name |
methyl (2S)-3-(2,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(20)18-12(13(19)21-4)8-9-7-10(16)5-6-11(9)17/h5-7,12H,8H2,1-4H3,(H,18,20)/t12-/m0/s1 |
InChI-Schlüssel |
DARKPXOKYWMLBE-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C=CC(=C1)F)F)C(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)F)F)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


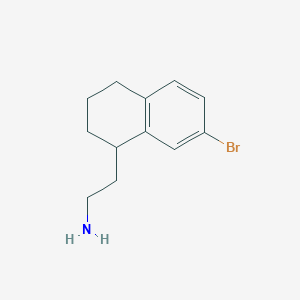
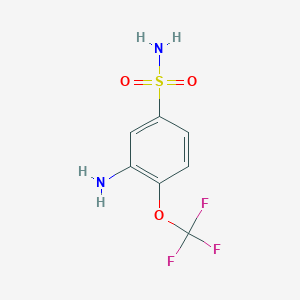
![2'-Acetyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845546.png)
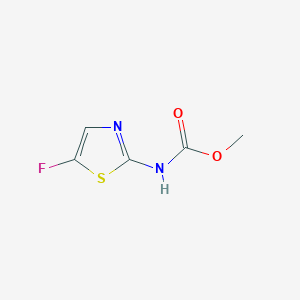

![(E)-1-[4-(Trifluoromethyl)phenyl]-1-butene](/img/structure/B12845579.png)
![[4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorophenyl]boronic acid](/img/structure/B12845584.png)

![7,18-bis(2,2,2-trifluoroethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12845590.png)

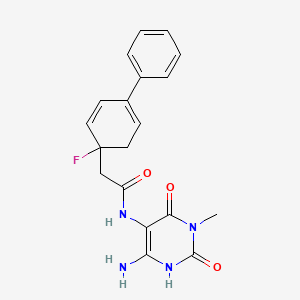
![N-[2-(1-Bromoethyl)phenyl]-2,2,2-trifluoroacetimidoyl chloride](/img/structure/B12845606.png)
